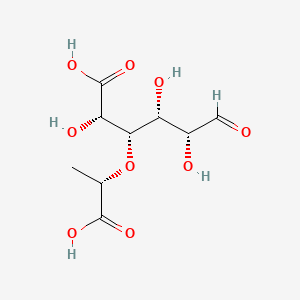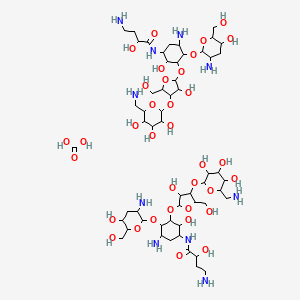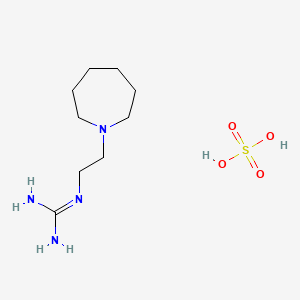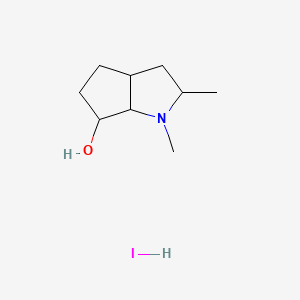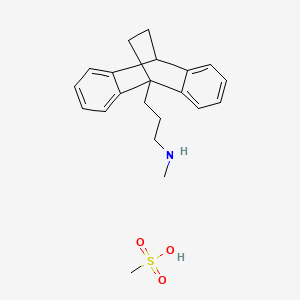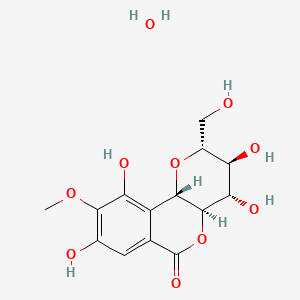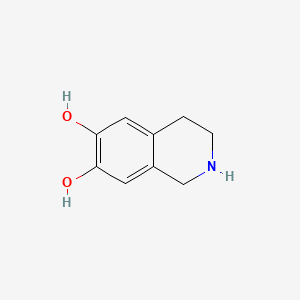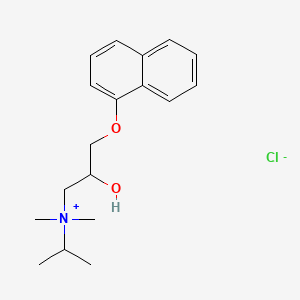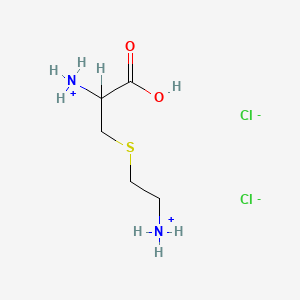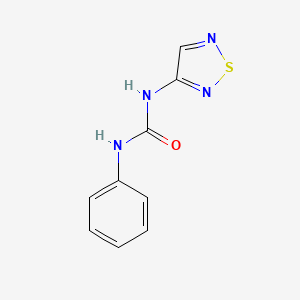
8-苯基茶碱
科学研究应用
1,3-二甲基-8-苯基黄嘌呤在科学研究中有多种应用:
生物学: 该化合物用于研究腺苷受体及其在各种生理过程中的作用.
医药: 它正在研究其潜在的治疗效果,特别是在调节腺苷受体方面.
工业: 该化合物用于开发药物和其他化学产品.
作用机制
1,3-二甲基-8-苯基黄嘌呤通过选择性拮抗 A1 腺苷受体发挥作用。 这种作用抑制腺苷与这些受体的结合,从而调节各种生理反应,例如神经传递、心血管功能和疼痛感知 . 所涉及的分子靶点包括 A1 腺苷受体,它们广泛分布在中枢神经系统和外周组织中 .
生化分析
Biochemical Properties
8-Phenyltheophylline plays a significant role in biochemical reactions by acting as an antagonist for adenosine receptors A1 and A2A . This interaction inhibits the normal function of adenosine, which is a neuromodulator with various physiological roles, including the regulation of myocardial oxygen consumption and blood flow . Additionally, 8-Phenyltheophylline has been identified as a potent and selective inhibitor of the liver enzyme CYP1A2 . This inhibition can lead to interactions with other drugs metabolized by CYP1A2, affecting their pharmacokinetics and dynamics .
Cellular Effects
8-Phenyltheophylline influences various cellular processes by blocking adenosine receptors, which are involved in cell signaling pathways . This blockade can lead to increased neuronal activity and enhanced release of neurotransmitters, thereby affecting cell function . In the liver, 8-Phenyltheophylline’s inhibition of CYP1A2 can alter the metabolism of other compounds, potentially leading to changes in gene expression and cellular metabolism . Furthermore, its stimulant effects on cells are similar to those observed with caffeine .
Molecular Mechanism
The molecular mechanism of 8-Phenyltheophylline involves its binding to adenosine receptors A1 and A2A, preventing adenosine from exerting its effects . This antagonistic action results in the modulation of various physiological processes, including vasodilation, neurotransmitter release, and myocardial oxygen consumption . Additionally, 8-Phenyltheophylline inhibits the enzyme CYP1A2 by binding to its active site, thereby preventing the metabolism of substrates that are normally processed by this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, 8-Phenyltheophylline has been observed to have a rapid clearance from plasma with a half-life of approximately 14 minutes in rats . Its pharmacokinetic properties suggest that it is quickly metabolized and eliminated from the body . Over time, the effects of 8-Phenyltheophylline may diminish as it is degraded and cleared from the system . Long-term studies have indicated that its use can complicate in vivo applications due to its rapid metabolism .
Dosage Effects in Animal Models
The effects of 8-Phenyltheophylline in animal models vary with dosage. At lower doses, it exhibits stimulant effects similar to caffeine . At higher doses, it can lead to adverse effects due to its potent inhibition of CYP1A2 . These adverse effects may include toxicity and interactions with other drugs metabolized by CYP1A2 . The threshold for these effects varies depending on the species and the specific conditions of the study .
Metabolic Pathways
8-Phenyltheophylline is involved in metabolic pathways that include its interaction with the enzyme CYP1A2 . This interaction inhibits the enzyme’s activity, affecting the metabolism of other compounds that are substrates for CYP1A2 . The inhibition of CYP1A2 can lead to changes in metabolic flux and metabolite levels, potentially impacting various physiological processes .
Transport and Distribution
Within cells and tissues, 8-Phenyltheophylline is transported and distributed based on its physicochemical properties . After intravenous administration, it is rapidly cleared from plasma and distributed throughout the body . Its transport and distribution are influenced by its interaction with transporters and binding proteins, which can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 8-Phenyltheophylline is primarily influenced by its interaction with adenosine receptors and the enzyme CYP1A2 . These interactions can direct the compound to specific cellular compartments where these biomolecules are localized . Additionally, post-translational modifications and targeting signals may play a role in its subcellular distribution .
准备方法
合成路线和反应条件
1,3-二甲基-8-苯基黄嘌呤的合成通常涉及在碱性条件下用苯基卤化物烷基化茶碱。 反应在碳酸钾或氢化钠等碱的存在下进行,产物通过重结晶纯化 .
工业生产方法
1,3-二甲基-8-苯基黄嘌呤的工业生产方法与实验室合成相似,但规模更大,以适应更大的数量。 该工艺涉及相同的烷基化和纯化基本步骤,并增加了确保最终产品一致性和纯度的额外步骤 .
化学反应分析
反应类型
1,3-二甲基-8-苯基黄嘌呤会经历各种化学反应,包括:
氧化: 该化合物可以氧化成不同的衍生物。
还原: 还原反应可以改变黄嘌呤环上的官能团。
取代: 在适当条件下,苯基可以被其他官能团取代.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的各种卤化物。 反应通常在受控的温度和压力下进行,以确保所需的产物形成 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而取代反应可以产生各种官能化的黄嘌呤化合物 .
相似化合物的比较
类似化合物
茶碱: 一种用于治疗呼吸道疾病的知名黄嘌呤衍生物。
咖啡因: 另一种对中枢神经系统具有兴奋作用的黄嘌呤衍生物。
8-氯茶碱: 茶碱的衍生物,具有类似的药理特性.
独特之处
1,3-二甲基-8-苯基黄嘌呤的独特之处在于它选择性地拮抗 A1 腺苷受体,这使其有别于其他可能具有更广泛或不同受体靶点的黄嘌呤衍生物 . 这种选择性使其成为研究腺苷受体功能和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
1,3-dimethyl-8-phenyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFMAVHETLRJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242119 | |
| Record name | 1,3-Dimethyl-8-phenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
961-45-5 | |
| Record name | 8-Phenyltheophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Phenyltheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 961-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-8-phenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-PHENYLTHEOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6M543P3BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 8-phenyltheophylline?
A1: 8-Phenyltheophylline primarily acts as an antagonist of adenosine receptors. [, , ] It binds to these receptors, preventing adenosine from binding and exerting its effects.
Q2: What types of adenosine receptors does 8-phenyltheophylline interact with?
A2: Research suggests that 8-phenyltheophylline interacts with both A1 and A2 adenosine receptor subtypes, although it may have a slightly higher affinity for A1 receptors in certain tissues. [, , , , ]
Q3: What are the downstream effects of 8-phenyltheophylline's adenosine receptor antagonism?
A3: Blocking adenosine receptors with 8-phenyltheophylline has been shown to influence various physiological processes. For example, studies have shown that it can:
- Attenuate the vasodilatory effects of adenosine, including those observed in coronary vessels during hypoxia. [, , , ]
- Influence myocardial infarct size, with some studies suggesting a potential role in preconditioning. []
- Modulate acetylcholine release from motor nerves. []
- Impact ethanol-induced responses, such as increased portal blood flow and effects on the central nervous system. [, ]
- Alter gastric acid secretion in response to histamine. []
Q4: What is the molecular formula and weight of 8-phenyltheophylline?
A4: The molecular formula of 8-phenyltheophylline is C13H12N4O2, and its molecular weight is 256.26 g/mol.
Q5: Is there any spectroscopic data available for 8-phenyltheophylline?
A5: While the provided research articles primarily focus on the pharmacological aspects of 8-phenyltheophylline, more specialized chemical databases and literature sources would be needed for detailed spectroscopic data, such as NMR or IR spectra.
Q6: How do structural modifications to the 8-phenyltheophylline molecule impact its activity and selectivity?
A6: Research suggests that:
- Adding a ribose moiety to theophylline, creating theophylline 9-beta-D-riboside, diminishes antagonist potency at presynaptic adenosine receptors compared to 8-phenyltheophylline. []
- Incorporating a p-hydroxyaryl substituent enhances the potency of 8-phenyltheophylline as an adenosine antagonist, whereas p-carboxy and p-sulfoaryl substituents reduce potency but increase water solubility. []
- 1,3-Dipropyl-8-phenylxanthine exhibits selectivity for A1 receptors, a characteristic significantly reduced in the 8-p-sulfophenyl derivative. []
Q7: How does the in vivo activity of 8-phenyltheophylline correlate with its in vitro potency?
A7: While in vitro studies provide valuable insights into receptor binding and cellular responses, extrapolating these findings to predict in vivo activity can be complex. Factors such as ADME properties, tissue distribution, and interactions with other physiological systems contribute to the overall in vivo effects of 8-phenyltheophylline.
Q8: What in vitro and in vivo models have been used to study the efficacy of 8-phenyltheophylline?
A8: Researchers have employed a variety of experimental models to investigate the effects of 8-phenyltheophylline, including:
- Isolated tissue preparations: Rat vas deferens, [] guinea pig ileum, [, ] rat duodenum, [] and canine tracheal epithelium [] have been used to study its effects on smooth muscle contraction, acetylcholine release, and chloride secretion.
- Perfused organs: Isolated rat hearts [, , , ] and livers [] have been used to examine its influence on coronary blood flow, contractile function, and glycogenolysis.
- Animal models: Studies in rats [, , , ] and dogs [, , , , , , , , , ] have explored its role in various physiological processes, including coronary blood flow regulation, myocardial ischemia, gastric vasodilation, and flap survival.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


